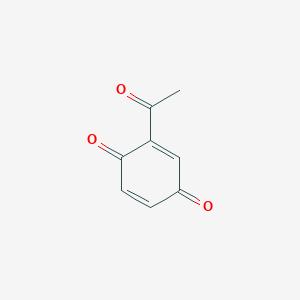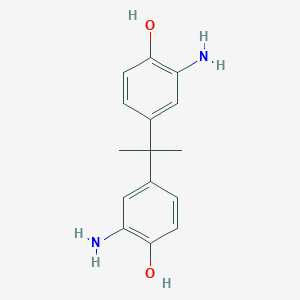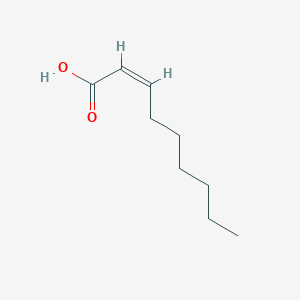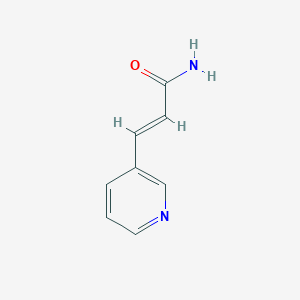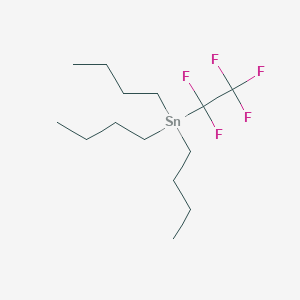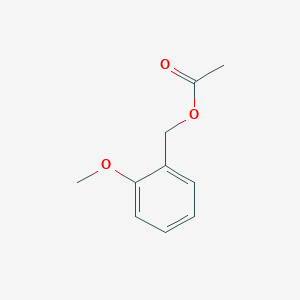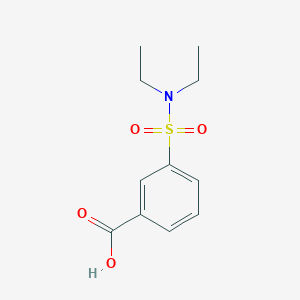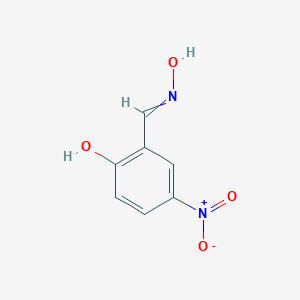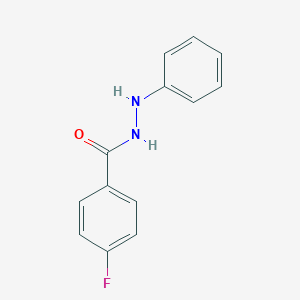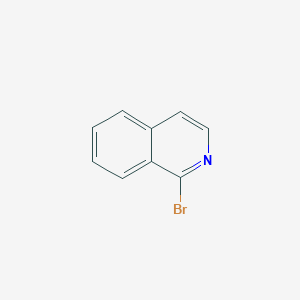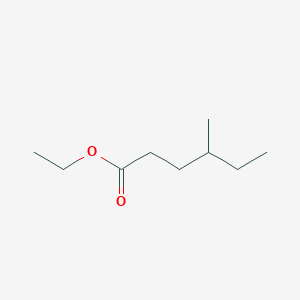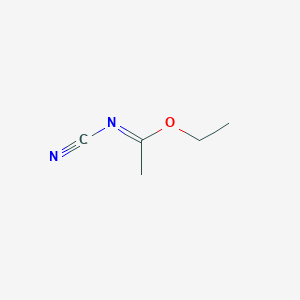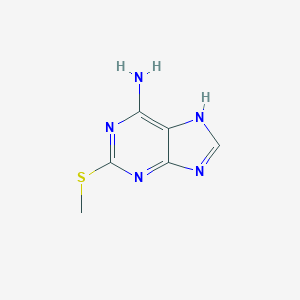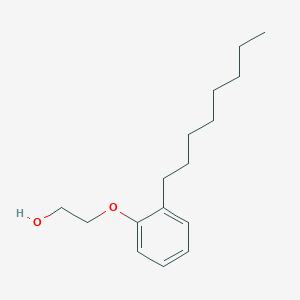
2-(Octylphenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octylphenoxy)ethanol, also known as Triton X-100, is a nonionic surfactant that is widely used in scientific research as a solubilizing agent, emulsifier, and detergent. It is a clear, colorless liquid that is soluble in water, ethanol, and most organic solvents. The chemical formula of 2-(Octylphenoxy)ethanol is C14H22O2, and its molecular weight is 222.32 g/mol.
Wirkmechanismus
The mechanism of action of 2-(Octylphenoxy)ethanol X-100 is based on its ability to form micelles in aqueous solutions. Micelles are small aggregates of surfactant molecules that form when the concentration of surfactant exceeds its critical micelle concentration (CMC). 2-(Octylphenoxy)ethanol X-100 molecules have a hydrophobic tail and a hydrophilic head, which allows them to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure can solubilize hydrophobic compounds such as membrane proteins and lipids.
Biochemische Und Physiologische Effekte
2-(Octylphenoxy)ethanol X-100 can have biochemical and physiological effects on cells and tissues due to its ability to disrupt cell membranes. At high concentrations, 2-(Octylphenoxy)ethanol X-100 can cause cell lysis and death. However, at lower concentrations, it can permeabilize cell membranes and allow the entry of small molecules such as drugs or DNA. 2-(Octylphenoxy)ethanol X-100 can also affect the activity and stability of enzymes and proteins, depending on their sensitivity to denaturation by detergents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Octylphenoxy)ethanol X-100 is its versatility in solubilizing hydrophobic compounds and disrupting cell membranes. It is also relatively mild compared to other detergents such as sodium dodecyl sulfate (SDS) and can be used in native protein purification. However, 2-(Octylphenoxy)ethanol X-100 can interfere with certain assays and can be difficult to remove from samples due to its high solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on 2-(Octylphenoxy)ethanol X-100 may include the development of new surfactants with improved solubilizing properties and lower toxicity. The use of 2-(Octylphenoxy)ethanol X-100 in drug delivery systems and gene therapy may also be explored, as it can facilitate the entry of therapeutic agents into cells. The effects of 2-(Octylphenoxy)ethanol X-100 on cell signaling pathways and gene expression may also be investigated to better understand its biological effects.
Synthesemethoden
The synthesis of 2-(Octylphenoxy)ethanol involves the reaction of octylphenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of ethoxylated products with varying degrees of ethoxylation, which can be separated by distillation or chromatography. 2-(Octylphenoxy)ethanol X-100 is typically composed of a mixture of ethoxylated products with an average of 9-10 ethylene oxide units.
Wissenschaftliche Forschungsanwendungen
2-(Octylphenoxy)ethanol X-100 has a wide range of scientific research applications due to its ability to solubilize hydrophobic compounds and disrupt cell membranes. It is commonly used in biochemistry, molecular biology, and cell biology experiments as a detergent to extract and purify proteins, lipids, and nucleic acids. 2-(Octylphenoxy)ethanol X-100 is also used as an emulsifier in immunoassays, enzyme assays, and Western blotting.
Eigenschaften
CAS-Nummer |
1322-97-0 |
|---|---|
Produktname |
2-(Octylphenoxy)ethanol |
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2-(2-octylphenoxy)ethanol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)18-14-13-17/h8-9,11-12,17H,2-7,10,13-14H2,1H3 |
InChI-Schlüssel |
GLDUZMNCEGHSBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=CC=C1OCCO |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1OCCO |
Andere CAS-Nummern |
1322-97-0 |
Synonyme |
2-(octylphenoxy)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



